

An In-depth Technical Guide to Fluorescein di- β -D-galactopyranoside (FDG)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fluorescein di- β -D-galactopyranoside*

Cat. No.: B596640

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein di- β -D-galactopyranoside (FDG) is a highly sensitive fluorogenic substrate for the enzyme β -galactosidase.^{[1][2][3]} This colorless and non-fluorescent molecule is widely utilized in molecular and cell biology to detect and quantify β -galactosidase activity. Its ability to enter viable cells makes it a powerful tool for in vivo and in vitro assays, including the detection of lacZ gene expression in transfected cells and the identification of senescent cells.^{[4][5]} Upon enzymatic hydrolysis by β -galactosidase, FDG is cleaved, ultimately releasing the highly fluorescent compound fluorescein.^{[1][2][3]} The resulting fluorescence intensity is directly proportional to the enzymatic activity of β -galactosidase, allowing for sensitive quantification.^[4] Fluorescence-based assays using FDG are reported to be 100 to 1000-fold more sensitive than radioisotope-based ELISAs.^[1]

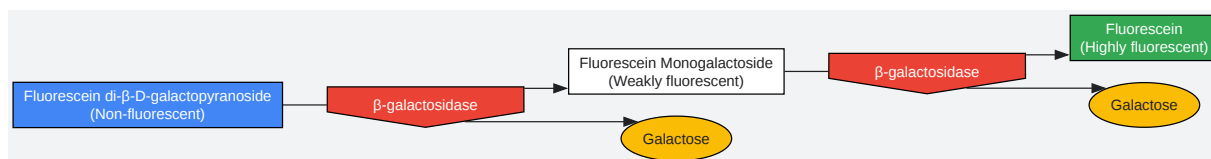
Chemical and Physical Properties

A summary of the key quantitative data for **Fluorescein di- β -D-galactopyranoside** is presented in the table below. This information is crucial for the preparation of stock solutions, determination of appropriate filter sets for fluorescence microscopy and flow cytometry, and for general handling of the compound.

Property	Value	Source
Molecular Weight	656.6 g/mol	[3][4][6]
Molecular Formula	C ₃₂ H ₃₂ O ₁₅	[3][4][6]
Purity	>95%	[3][4]
Form	Solid	[4]
Excitation Wavelength (max)	485-490 nm	[3][7]
Emission Wavelength (max)	514-535 nm	[3][7]
Solubility	Soluble in DMSO and methanol	[3][4][8]
CAS Number	17817-20-8	[3][4][6]

Mechanism of Action

The utility of FDG as a reporter molecule lies in its enzymatic conversion to a fluorescent product. The process is a two-step hydrolysis reaction catalyzed by β -galactosidase. Initially, the non-fluorescent FDG is hydrolyzed to fluorescein monogalactoside (FMG), which is also largely non-fluorescent. A second hydrolysis step releases the second galactose moiety, yielding fluorescein, a compound with a strong fluorescence emission at approximately 520 nm.[1][2]



[Click to download full resolution via product page](#)

Caption: Enzymatic hydrolysis of FDG by β -galactosidase.

Experimental Protocols

General β -Galactosidase Activity Assay in Cell Lysates

This protocol is adapted for the quantification of β -galactosidase activity in cells transfected with a lacZ-expressing vector.

Materials:

- Cells expressing β -galactosidase
- Phosphate-Buffered Saline (PBS)
- Lysis Buffer (e.g., 100 mM sodium phosphate pH 7.5, 10 mM KCl, 1 mM MgSO₄, 0.1% Triton X-100)
- FDG Stock Solution (e.g., 2 mM in DMSO)
- Reaction Buffer (e.g., 100 mM sodium phosphate pH 7.5, 10 mM KCl, 1 mM MgSO₄, 50 mM β -mercaptoethanol)
- Stop Solution (e.g., 1 M sodium carbonate)
- 96-well black microplate
- Fluorometer

Procedure:

- Cell Lysis:
 - For adherent cells, wash the cell monolayer with PBS and then add Lysis Buffer.
 - For suspension cells, pellet the cells, wash with PBS, and resuspend in Lysis Buffer.
 - Incubate at room temperature for 10-15 minutes to ensure complete lysis.
- Assay Reaction:

- Add 50 μ L of cell lysate to each well of a 96-well black microplate.
- Prepare the FDG working solution by diluting the FDG stock solution in the Reaction Buffer.
- Add 50 μ L of the FDG working solution to each well containing the cell lysate.
- Incubation:
 - Incubate the plate at 37°C, protected from light. The incubation time can range from 30 minutes to several hours, depending on the level of enzyme expression.
- Stopping the Reaction:
 - Add 50 μ L of Stop Solution to each well to terminate the enzymatic reaction.
- Fluorescence Measurement:
 - Measure the fluorescence using a fluorometer with an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

Senescence-Associated β -Galactosidase (SA- β -Gal) Activity Assay

This protocol is designed to identify senescent cells, which exhibit increased β -galactosidase activity at pH 6.0.[\[9\]](#)[\[10\]](#)

Materials:

- Cultured cells
- PBS
- Fixative Solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
- Staining Solution (40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM $\text{K}_4[\text{Fe}(\text{CN})_6] \cdot 3\text{H}_2\text{O}$, 5 mM $\text{K}_3[\text{Fe}(\text{CN})_6]$, 150 mM NaCl, 2 mM MgCl_2)

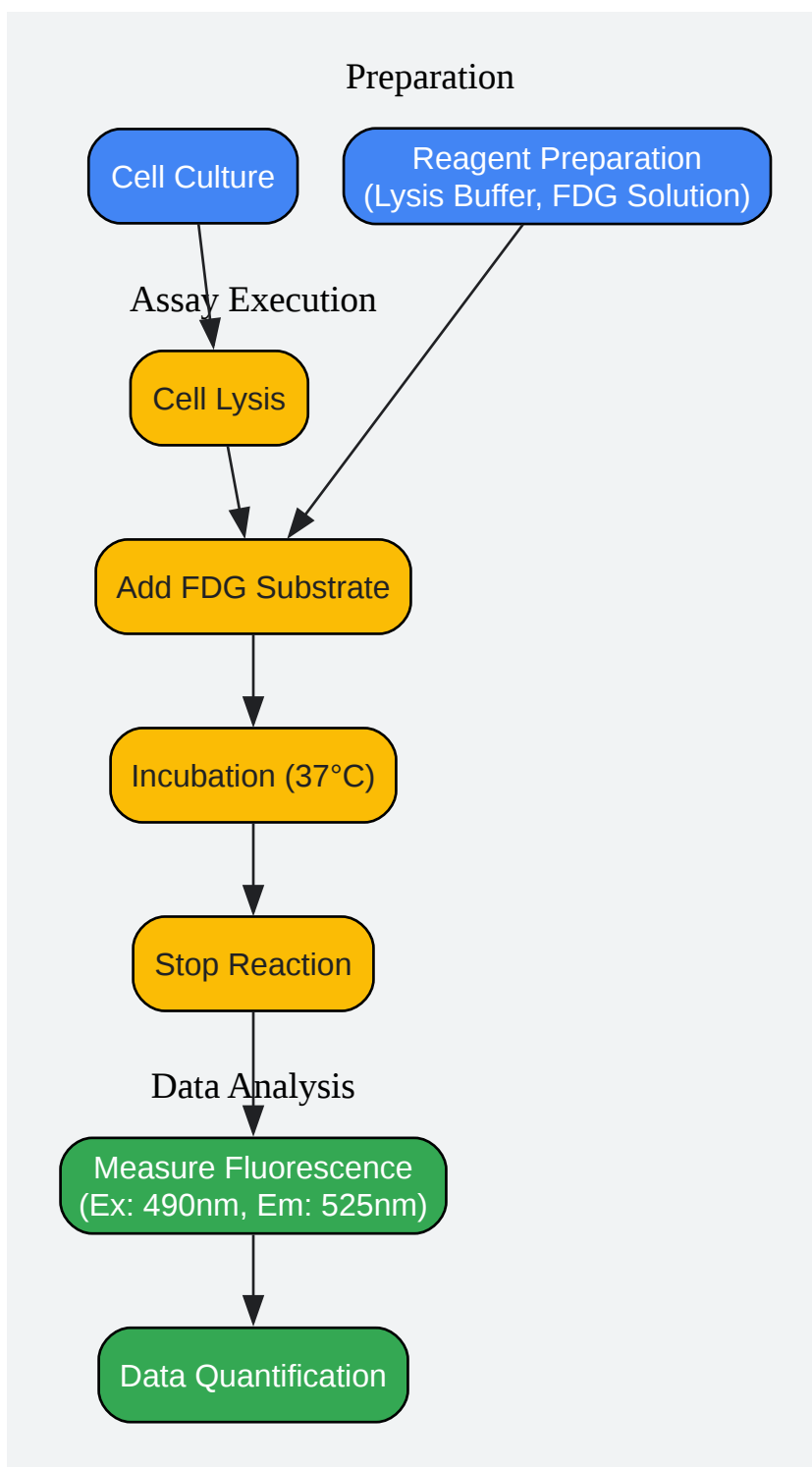
- FDG Stock Solution (2 mM in DMSO)

Procedure:

- Cell Seeding and Fixation:
 - Seed cells in a multi-well plate and culture overnight.
 - Wash the cells with PBS.
 - Fix the cells with the Fixative Solution for 5 minutes at room temperature.
 - Wash the cells three times with PBS.
- Staining:
 - Add 100 μ L of the Staining Solution to each well.
 - Add 10 μ L of 2 mM FDG to each well.
 - Incubate the plate in the dark at 37°C without CO₂ for 1 to 24 hours.[\[7\]](#)
- Fluorescence Measurement:
 - After incubation, transfer 100 μ L of the supernatant to a new 96-well black plate.[\[7\]](#)
 - Measure the fluorescence in a fluorometer with excitation at 485 nm and emission at 535 nm.[\[7\]](#)

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a cell-based β -galactosidase assay using FDG.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for a β -galactosidase assay using FDG.

Applications

FDG is a versatile substrate with a range of applications in life science research:

- **Reporter Gene Assays:** It is widely used to detect the expression of the E. coli lacZ gene, a common reporter gene in studies of gene expression and regulation.[4]
- **Flow Cytometry:** The fluorescent product of the FDG reaction is retained within viable cells, making it an excellent tool for identifying and sorting lacZ-positive cells using flow cytometry. [4][5]
- **Cell Senescence Detection:** The senescence-associated β -galactosidase (SA- β -Gal) assay, which uses FDG at an acidic pH, is a well-established method for identifying senescent cells in culture and tissues.[9][11]
- **High-Throughput Screening:** The simplicity and sensitivity of the FDG assay make it suitable for high-throughput screening applications in drug discovery and development.

Conclusion

Fluorescein di- β -D-galactopyranoside is an invaluable tool for researchers and scientists in various fields. Its high sensitivity, suitability for live-cell analysis, and ease of use in both qualitative and quantitative assays make it a superior choice over many chromogenic substrates. This guide provides the essential technical information and protocols to effectively utilize FDG in a laboratory setting. As with any assay, optimization of parameters such as cell number, substrate concentration, and incubation time may be necessary for specific experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. FDG [Fluorescein di-beta-D-galactopyranoside] *CAS#: 17817-20-8* | AAT Bioquest [aatbio.com]

- 2. Invitrogen Fluorescein Di-β-D-Galactopyranoside (FDG) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Fluorescein di-β-D-galactopyranoside (FDG) (CAS 17817-20-8) | Abcam [abcam.com]
- 5. Use of fluorescein-di-beta-D-galactopyranoside (FDG) and C12-FDG as substrates for beta-galactosidase detection by flow cytometry in animal, bacterial, and yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescein-digalactoside | C32H32O15 | CID 122063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 荧光素二(β-D-吡喃半乳糖苷) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo | Springer Nature Experiments [experiments.springernature.com]
- 11. A fluorimetric method using fluorescein di-beta-D-galactopyranoside for quantifying the senescence-associated beta-galactosidase activity in human foreskin fibroblast Hs68 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Fluorescein di-β-D-galactopyranoside (FDG)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b596640#what-is-fluorescein-di-d-galactopyranoside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com